molecular formula C22H26N6 B2974761 N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine CAS No. 896827-55-7

N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine

Cat. No. B2974761
CAS RN: 896827-55-7
M. Wt: 374.492
InChI Key: DGRPYNIHNJXTIL-UHFFFAOYSA-N
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Description

  • Structure : It consists of a pyrazolo[1,5-a]pyrimidine core with substituents at various positions .

Molecular Structure Analysis

  • An imidazole ring connected to the propyl group .

Chemical Reactions Analysis

  • Cyclization Reactions : The pyrazolo[1,5-a]pyrimidine core can undergo cyclization reactions .

Physical And Chemical Properties Analysis

  • Stability : Assessing stability under different conditions is crucial .

Scientific Research Applications

Fluorescence Studies and Sensing Applications

The imidazole moiety within the compound’s structure is known for its role in fluorescence. It can interact with various anions, leading to either fluorescence quenching or enhancement . This property makes it valuable for designing fluorescence-based sensors, which can be used to detect the presence of specific ions or molecules in a sample.

Therapeutic Potential

Imidazole derivatives are known for their broad range of biological activities. They have been used in drugs with antibacterial, antifungal, antiviral, and anti-inflammatory properties . The compound could be explored for its potential therapeutic applications, possibly leading to the development of new medications.

Antimicrobial Activity

Compounds containing the imidazole ring have shown antimicrobial potential against various strains of bacteria and fungi. The specific compound could be synthesized and tested for its efficacy in inhibiting the growth of pathogenic microorganisms, which could be beneficial in the treatment of infectious diseases .

Safety and Hazards

  • Environmental Impact : Assess its impact on the environment .

Future Directions

  • Clinical Applications : Evaluate its therapeutic potential .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6/c1-3-8-19-15-20(24-11-7-13-27-14-12-23-16-27)28-22(25-19)21(17(2)26-28)18-9-5-4-6-10-18/h4-6,9-10,12,14-16,24H,3,7-8,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRPYNIHNJXTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NCCCN3C=CN=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine
Reactant of Route 2
N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine
Reactant of Route 3
Reactant of Route 3
N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine
Reactant of Route 4
Reactant of Route 4
N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine
Reactant of Route 5
N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine
Reactant of Route 6
N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine

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